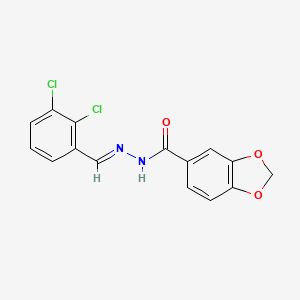
EP3 antagonist 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EP3 antagonist 5 is a compound known for its ability to selectively inhibit the EP3 receptor, a subtype of the prostaglandin E2 receptor. This receptor is involved in various physiological processes, including inflammation, pain perception, and vascular functions. This compound has shown potential in therapeutic applications, particularly in conditions like pulmonary arterial hypertension and other inflammatory diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EP3 antagonist 5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. One common synthetic route includes the use of 3-(2-aminocarbonylphenyl) propanoic acid analogs. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to achieve efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
EP3 antagonist 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
EP3 antagonist 5 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the EP3 receptor and its role in various chemical pathways.
Biology: Helps in understanding the physiological and pathological roles of the EP3 receptor in biological systems.
Medicine: Potential therapeutic agent for treating conditions like pulmonary arterial hypertension, inflammation, and pain.
Industry: Used in the development of new drugs and therapeutic agents targeting the EP3 receptor .
Wirkmechanismus
EP3 antagonist 5 exerts its effects by selectively binding to the EP3 receptor, thereby inhibiting its activation by prostaglandin E2. This inhibition prevents the downstream signaling pathways that lead to inflammation, pain, and other physiological responses. The molecular targets include the EP3 receptor itself and associated G-protein coupled signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-798106: Another EP3 receptor antagonist with similar inhibitory properties.
ONO-AE3-240: A potent EP3 receptor antagonist used in various research studies.
Pyridone-Based EP3 Antagonists: A novel series of compounds with potent EP3 receptor antagonistic activity
Uniqueness
EP3 antagonist 5 stands out due to its high selectivity and potency in inhibiting the EP3 receptor. Its unique chemical structure allows for effective binding and inhibition, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C29H32FNO4 |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
3-[2-[[1-(3-fluoro-4-methylphenyl)-3-methylbutyl]carbamoyl]-4-(phenoxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C29H32FNO4/c1-19(2)15-27(23-11-9-20(3)26(30)17-23)31-29(34)25-16-21(10-12-22(25)13-14-28(32)33)18-35-24-7-5-4-6-8-24/h4-12,16-17,19,27H,13-15,18H2,1-3H3,(H,31,34)(H,32,33) |
InChI-Schlüssel |
OWFLBMKLSVEXQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(CC(C)C)NC(=O)C2=C(C=CC(=C2)COC3=CC=CC=C3)CCC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


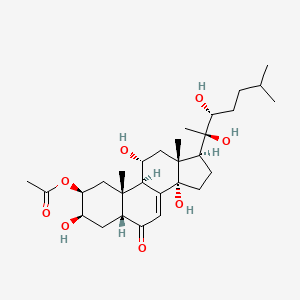
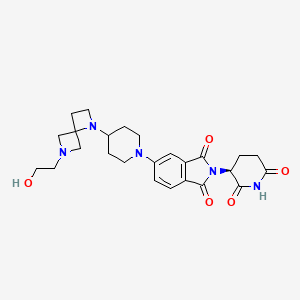
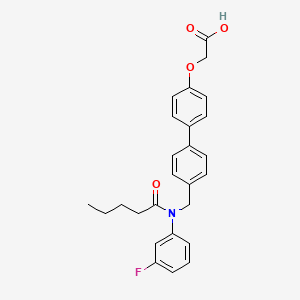
![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)
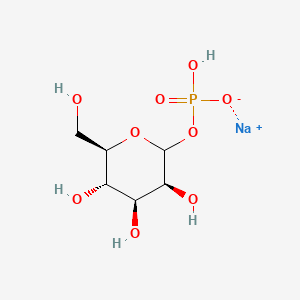
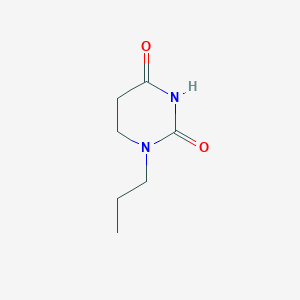
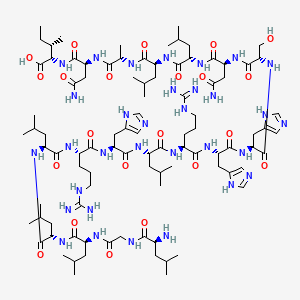

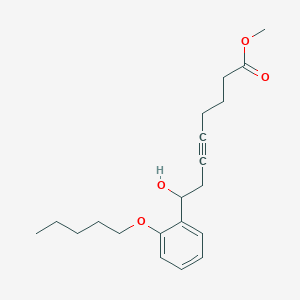


![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)
